23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione involves multiple steps, including the use of anthranilic acid derivatives and methanesulfonic acid under reflux conditions . Industrial production methods often involve the use of cleavable linkers for quick release of the drug in target cells .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indole derivatives .
Aplicaciones Científicas De Investigación
23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is extensively used in scientific research, particularly in the field of oncology. It is a key component in the development of ADCs such as Trastuzumab Deruxtecan, which is used for the treatment of HER2-positive metastatic breast cancer and gastric cancer . The compound is also being explored for its potential in treating non-small-cell lung cancer .
Mecanismo De Acción
The mechanism of action of this compound involves its role as a topoisomerase I inhibitor. In tumor tissues, it binds to the HER3 receptor on the surface of cancer cells, forming a complex that is internalized into the endosome . The compound is then cleaved by lysosomal proteases, releasing the topoisomerase I inhibitor DXd, which induces DNA damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other topoisomerase I inhibitors such as exatecan and irinotecan. 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione is unique due to its use in ADCs, which allows for targeted delivery of the drug to cancer cells, minimizing systemic toxicity .
Actividad Biológica
The compound 23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione , commonly referred to by its IUPAC name or as a derivative of Exatecan, has garnered attention in the field of pharmaceutical research due to its significant biological activity as a DNA topoisomerase I inhibitor . This article provides a comprehensive overview of its biological mechanisms, applications in cancer therapy, and comparative analysis with related compounds.
- IUPAC Name : (10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione
- CAS Number : 169869-90-3
- Molecular Formula : C25H26FN3O7S
- Molecular Weight : 531.56 g/mol
The primary mechanism of action for this compound involves the inhibition of DNA topoisomerase I. By binding to the enzyme-DNA complex during the DNA replication process, it induces DNA damage leading to apoptosis in cancer cells . This targeted action is particularly effective against tumor cells expressing the HER2 receptor.
Biological Activity
The compound exhibits potent cytotoxicity against various cancer cell lines due to its ability to disrupt DNA replication and transcription processes . Its efficacy has been demonstrated in preclinical studies focusing on:
- Cell Viability : IC50 values indicating the concentration required to inhibit cell growth by 50% in different cancer cell lines.
- Apoptosis Induction : Mechanisms through which the compound triggers programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
In comparison with other topoisomerase I inhibitors such as irinotecan and exatecan , this compound stands out due to its unique structural properties that enhance its stability and efficacy when used in antibody-drug conjugates (ADCs) .
Compound Name | Mechanism | Notable Features |
---|---|---|
23-amino... | Topoisomerase I Inhibitor | Effective in ADCs; targets HER2+ cancers |
Irinotecan | Topoisomerase I Inhibitor | Used for colorectal cancer; less targeted |
Exatecan | Topoisomerase I Inhibitor | Potent but less stable than 23-amino... |
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Study on HER2-positive Breast Cancer : A study demonstrated that ADCs incorporating this compound significantly reduced tumor size in xenograft models compared to controls .
- Mechanistic Studies : Investigations into the cellular uptake mechanisms revealed that this compound is internalized via receptor-mediated endocytosis when conjugated with antibodies targeting specific tumor markers .
- Toxicity Profiles : Research has shown that while cytotoxic effects are pronounced in cancer cells, systemic toxicity remains minimal due to targeted delivery systems .
Propiedades
IUPAC Name |
23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYVPGLRVWUPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870112 |
Source
|
Record name | 1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-1,2,3,9,12,15-hexahydro-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.